GLP-1 receptor agonist 9 citrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

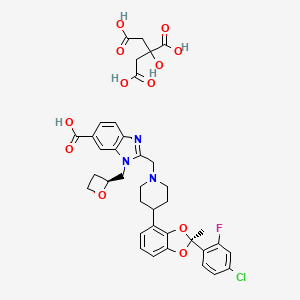

Molekularformel |

C38H39ClFN3O12 |

|---|---|

Molekulargewicht |

784.2 g/mol |

IUPAC-Name |

2-[[4-[(2S)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C32H31ClFN3O5.C6H8O7/c1-32(24-7-6-21(33)16-25(24)34)41-28-4-2-3-23(30(28)42-32)19-9-12-36(13-10-19)18-29-35-26-8-5-20(31(38)39)15-27(26)37(29)17-22-11-14-40-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-8,15-16,19,22H,9-14,17-18H2,1H3,(H,38,39);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t22-,32-;/m0./s1 |

InChI-Schlüssel |

QDGFLFPZWWNGKL-NNHAGDAQSA-N |

Isomerische SMILES |

C[C@@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Kanonische SMILES |

CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Core Mechanism of Action: GLP-1 Receptor Agonist 9 Citrate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glucagon-like peptide-1 (GLP-1) receptor agonists represent a cornerstone in the therapeutic landscape for type 2 diabetes and obesity.[1][2][3][4] This document provides a detailed technical overview of the mechanism of action of GLP-1 receptor agonists, with a focus on a representative compound, "GLP-1 Receptor Agonist 9 Citrate." While specific data for this named compound is not publicly available, this guide outlines the well-established molecular pathways and experimental protocols relevant to this class of drugs. Activation of the GLP-1 receptor, a class B G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that culminate in enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, delayed gastric emptying, and central nervous system effects on appetite and satiety.[2][3][5][6] This guide will detail these signaling pathways, provide standardized experimental methodologies for their characterization, and present a framework for the quantitative assessment of agonist activity.

Introduction to GLP-1 Receptor Agonism

The incretin (B1656795) hormone GLP-1 is naturally secreted by intestinal L-cells in response to nutrient intake.[3][7] Its physiological actions are critical for maintaining glucose homeostasis. However, native GLP-1 is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4), resulting in a very short half-life.[1][5] GLP-1 receptor agonists are designed to mimic the effects of endogenous GLP-1 but with enhanced resistance to DPP-4 degradation, thereby providing a sustained therapeutic effect.[1][5] These agonists bind to and activate GLP-1 receptors located in various tissues, including pancreatic β-cells, α-cells, the gastrointestinal tract, and the brain, to exert their pleiotropic effects.[2][8]

Molecular Mechanism of Action: Signaling Pathways

Upon binding of a GLP-1 receptor agonist, such as the conceptual "this compound," to the GLP-1 receptor on pancreatic β-cells, a conformational change is induced, leading to the activation of heterotrimeric G proteins. The primary signaling cascade involves the Gαs subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9][10][11]

Canonical Gαs/cAMP Signaling Pathway

The elevation in cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[9][11][12]

-

PKA-dependent pathway: PKA phosphorylates several key proteins involved in insulin exocytosis. This includes the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization.[12] PKA also phosphorylates and potentiates the activity of voltage-dependent calcium channels (VDCCs), resulting in an influx of extracellular Ca2+.[9][12] Furthermore, PKA can directly phosphorylate components of the exocytotic machinery to promote insulin granule fusion with the plasma membrane.

-

Epac-dependent pathway: Epac activation also contributes to the mobilization of intracellular calcium from the endoplasmic reticulum and enhances the sensitivity of the exocytotic machinery to calcium.

The synergistic action of these pathways leads to a potentiation of glucose-stimulated insulin secretion.[13] It is crucial to note that this effect is glucose-dependent, meaning insulin secretion is stimulated only in the presence of elevated blood glucose levels, which significantly reduces the risk of hypoglycemia.[5][6]

References

- 1. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]

- 2. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]

- 3. Evolution of GLP‐1 Receptor Agonists for Diabetes Treatment | Biopharma PEG [biochempeg.com]

- 4. GLP-1 Agonists: Wonder Drugs of the 21st Century? | Yale School of Medicine [medicine.yale.edu]

- 5. droracle.ai [droracle.ai]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR [mdpi.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glucagon-Like Peptide-1 Induced Signaling and Insulin Secretion Do Not Drive Fuel and Energy Metabolism in Primary Rodent Pancreatic β-Cells | PLOS One [journals.plos.org]

An In-depth Technical Guide to GLP-1 Receptor Agonist Downstream Signaling Pathways

Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutics pivotal in the management of type 2 diabetes and obesity.[1] Their mechanism of action is centered around mimicking the endogenous incretin (B1656795) hormone GLP-1, which activates the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR).[2][3] Activation of the GLP-1R initiates a complex network of intracellular signaling cascades that are responsible for its wide-ranging physiological effects, including glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and promotion of satiety.[4][5][6] This technical guide provides a detailed overview of the core downstream signaling pathways, quantitative data on agonist potency, detailed experimental protocols for key assays, and visualizations of the signaling networks.

Quantitative Data: Potency of GLP-1 Receptor Agonists

The potency of GLP-1R agonists is typically quantified by their half-maximal effective concentration (EC50) in functional assays, most commonly by measuring the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), the primary second messenger of the canonical signaling pathway.

| GLP-1R Agonist | Cell Line | Assay Condition | cAMP EC50 (pM) | Reference |

| GLP-1 (7-36)NH2 | CHO-hGLP-1R | 0.1% BSA | 2.1 | [7] |

| Semaglutide | CHO-hGLP-1R | 0.1% BSA | 12 | [7] |

| Semaglutide | CHO-hGLP-1R | 0% Serum Albumin | 0.9 | [8] |

| Liraglutide | CHO-hGLP-1R | 0% Serum Albumin | 1.2 | [8] |

| MEDI7219 | CHO-hGLP-1R | 0.1% BSA | 3.4 | [7] |

| Exenatide | CHO | 0% Serum Albumin | Similar potency to other agonists | [9] |

| J229 | CHO-hGLP-1R | 0.1% BSA | 132 | [7] |

Note: EC50 values can vary based on the cell line, receptor expression levels, and assay conditions, such as the presence of serum albumin.[7][9]

Core Signaling Pathways

Upon agonist binding, the GLP-1R undergoes a conformational change, leading to the activation of at least two major downstream signaling branches: the canonical Gαs-cAMP pathway and the β-arrestin-mediated pathway.

Gαs/cAMP/PKA Signaling Pathway

This is the predominant and most well-characterized pathway for GLP-1R action.[5]

-

Activation: The agonist-bound receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαs subunit of the heterotrimeric G protein.[4]

-

Second Messenger Production: The activated Gαs-GTP subunit dissociates and stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to intracellular cyclic AMP (cAMP).[2][10]

-

Downstream Effectors: Elevated cAMP levels activate two main downstream effectors:

-

Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, releasing the catalytic subunits which then phosphorylate numerous downstream targets.[3][11] A key target is the cAMP Response Element-Binding Protein (CREB), which, upon phosphorylation, modulates gene transcription related to insulin synthesis and cell survival.[4][12]

-

Exchange Protein Directly Activated by cAMP (Epac): Epac2 is also activated by cAMP and plays a role in enhancing insulin granule exocytosis.[4]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 3. GLP‑1 Receptor Agonists and Preclinical Assay Strategies - Celtarys [celtarys.com]

- 4. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]

- 7. Development of an orally delivered GLP-1 receptor agonist through peptide engineering and drug delivery to treat chronic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of the effect of GLP‐1R agonists on body weight using in vitro efficacy information: An extension of the Hall body composition model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. caymanchem.com [caymanchem.com]

- 12. indigobiosciences.com [indigobiosciences.com]

The Structural Basis of GLP-1 Receptor Engagement by the Small Molecule Agonist 9 Citrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural biology surrounding the binding of the small molecule agonist, 9 citrate (B86180), to the Glucagon-like peptide-1 receptor (GLP-1R). As a key therapeutic target for type 2 diabetes and obesity, understanding the molecular interactions that drive the activation of GLP-1R by non-peptidic agonists is paramount for the development of next-generation oral therapeutics. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows.

Introduction to GLP-1 Receptor Activation

The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis.[1][2] Endogenous activation by the peptide hormone GLP-1 triggers a cascade of intracellular signaling events, primarily through the Gαs/cAMP pathway, leading to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, delayed gastric emptying, and increased satiety.[3] While injectable peptide agonists have been successful clinically, the pursuit of orally bioavailable small molecule agonists remains a significant goal in drug development.[4][5][6]

"GLP-1 receptor agonist 9," also referred to as "compound 9" in patent literature, is a novel small molecule agonist of the GLP-1R.[7][8][9][10] The citrate salt of this compound has been made available for research purposes. This guide will focus on the available data regarding its interaction with the GLP-1R.

Quantitative Analysis of Agonist 9 Binding and Activity

While comprehensive peer-reviewed structural data for the direct binding of agonist 9 citrate to the GLP-1R is still emerging, functional data from patent literature and related scientific publications provide insights into its potency and efficacy. The available data for "GLP-1R agonist 9" and related non-peptide agonists are summarized below. It is important to note that some sources describe "compound 9" as a positive allosteric modulator (PAM), which enhances the effect of the endogenous ligand, while others classify it as a direct agonist. This may reflect the compound's dual activity or variations in experimental context.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| GLP-1R agonist 9 | cAMP Accumulation | CHO-K1 (Clone H6) | EC50 | 1.1 nM | (Not publicly available in peer-review) |

| GLP-1R agonist 9 | cAMP Accumulation | CHO-K1 (Clone C6) | EC50 | 11 nM | (Not publicly available in peer-review) |

| Compound 9 (as a PAM) | cAMP Potentiation | HEK-293 | EC50 | 0.008 nM | [11] |

| Compound 9 (as a PAM) | Insulin Release | INS-1 | EC50 | 0.25 nM | [11] |

| LY3502970 (Oral Agonist) | Gαs-cAMP Activation | - | Efficacy | Partial Agonist | [5] |

| PF-06882961 (Danuglipron) | cAMP Production | CHO-GLP-1R | Potency | Nanomolar | [12] |

| TT-OAD2 (Nonpeptide Agonist) | Insulin Secretion | In vivo (mice) | Effect | Similar to GLP-1 | [4] |

GLP-1 Receptor Signaling Pathways

Upon agonist binding, the GLP-1R initiates a complex network of intracellular signaling cascades. The canonical pathway involves the activation of Gαs, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[13] cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).[14] These effectors mediate the downstream effects on insulin secretion and other cellular processes. Additionally, GLP-1R can signal through other G proteins, such as Gαq, and can also recruit β-arrestins, which mediate receptor internalization and desensitization, as well as initiating G protein-independent signaling.[13]

Experimental Protocols

The characterization of small molecule agonists for the GLP-1R involves a suite of in vitro and in vivo assays to determine binding affinity, functional potency, and downstream cellular responses.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the GLP-1R by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Crude plasma membranes are prepared from cells stably overexpressing the human GLP-1R (e.g., CHO or HEK293 cells).

-

Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled GLP-1R antagonist (e.g., ¹²⁵I-Exendin(9-39)) and varying concentrations of the test compound.

-

Separation: The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand.

-

Detection: The radioactivity retained on the filter is quantified using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to an inhibition constant (Ki).

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, the primary second messenger of GLP-1R activation.

Methodology:

-

Cell Culture: Cells expressing the GLP-1R are seeded in a multi-well plate.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The EC50 value, representing the concentration of the compound that elicits 50% of the maximal response, is determined.

β-Arrestin Recruitment Assay

This assay assesses the ability of an agonist to promote the interaction between the GLP-1R and β-arrestin, a key event in receptor desensitization and internalization.

Methodology:

-

Cell Line: A cell line is engineered to express the GLP-1R fused to one component of a reporter system (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to the complementary component.

-

Compound Treatment: The cells are treated with the test compound.

-

Recruitment and Signal Generation: Agonist-induced recruitment of β-arrestin to the receptor brings the two reporter components into proximity, generating a detectable signal (e.g., chemiluminescence or fluorescence).

-

Detection: The signal is measured using a plate reader.

-

Data Analysis: The EC50 for β-arrestin recruitment is calculated.

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

Cryo-EM has become a powerful tool for determining the high-resolution structures of GPCRs in complex with their ligands, providing a detailed view of the binding site and conformational changes upon activation.

Methodology:

-

Complex Formation: The purified GLP-1R is incubated with the small molecule agonist and a stabilizing binding partner, such as a G protein or a G protein-mimicking nanobody, to form a stable complex.

-

Vitrification: A small volume of the purified complex is applied to an EM grid and rapidly frozen in liquid ethane (B1197151) to create a thin layer of vitrified ice.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures.

-

Image Processing: Thousands of particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the complex.

-

Model Building and Refinement: An atomic model of the receptor-agonist complex is built into the cryo-EM density map and refined.

Structural Insights into Small Molecule Agonist Binding

While a specific structure of GLP-1R with agonist 9 citrate is not yet publicly available, cryo-EM structures of the receptor with other non-peptide agonists have revealed a common binding pocket located deep within the transmembrane domain (TMD).[15] This is distinct from the binding of the endogenous peptide agonist, which interacts with both the extracellular domain (ECD) and the TMD.[5]

These small molecules typically engage with residues in several transmembrane helices, inducing a conformational change in the receptor that is sufficient to trigger G protein coupling and downstream signaling. The identification of this orthosteric binding site for small molecules provides a structural blueprint for the rational design and optimization of novel oral GLP-1R agonists.[16]

Conclusion

"GLP-1 receptor agonist 9 citrate" represents an important pharmacological tool for studying the activation of the GLP-1R by small molecules. While detailed structural information for this specific compound is still emerging, the available functional data, combined with our broader understanding of small molecule-GLP-1R interactions, provides a strong foundation for future research and development. The experimental protocols outlined in this guide offer a roadmap for the comprehensive characterization of this and other novel GLP-1R agonists, ultimately paving the way for new therapeutic strategies for metabolic diseases.

References

- 1. abmole.com [abmole.com]

- 2. innoprot.com [innoprot.com]

- 3. PathHunter® eXpress GLP1R CHO-K1 β-Arrestin-1 GPCR Assay [discoverx.com]

- 4. EP4212527A1 - Glp-1r receptor agonist compound and use thereof - Google Patents [patents.google.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Allosteric modulation of the activity of the glucagon-like peptide-1 (GLP-1) metabolite GLP-1 9-36 amide at the GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fusion protein strategies for cryo-EM study of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (VU0453379): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

In Silico Modeling of GLP-1 Receptor Agonist Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific in silico modeling data and the precise chemical structure for "GLP-1 receptor agonist 9 citrate" are not extensively available in the public domain. This guide provides a comprehensive overview of the principles and methodologies for in silico modeling of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, using established techniques and data from representative molecules in this class.

The glucagon-like peptide-1 receptor (GLP-1R) is a class B G-protein-coupled receptor (GPCR) that has become a pivotal target in the treatment of type 2 diabetes and obesity.[1][2][3][4][5] In silico modeling plays a crucial role in the discovery and development of novel GLP-1R agonists by providing insights into ligand-receptor interactions, binding affinities, and the dynamics of receptor activation.[1][2][6] This technical guide outlines the core computational methodologies, presents representative data, and visualizes key pathways and workflows involved in the in silico analysis of GLP-1R agonist interactions.

I. Quantitative Data from In Silico and In Vitro Studies

In silico modeling, in conjunction with experimental validation, generates quantitative data crucial for understanding the efficacy and potency of GLP-1R agonists. The following tables summarize representative data for various GLP-1R agonists, illustrating the typical parameters assessed.

Table 1: Representative Binding Affinities and Potencies of GLP-1R Agonists

| Agonist | Receptor Species | Assay Type | Binding Affinity (Ki/Kd) | Functional Potency (EC50) | Reference |

| Exendin-4 | Human | Radioligand Binding | ~1.3 nM | ~0.1 nM (cAMP) | --INVALID-LINK-- |

| Liraglutide | Human | Radioligand Binding | ~0.8 nM | ~0.3 nM (cAMP) | --INVALID-LINK-- |

| Semaglutide | Human | Radioligand Binding | ~0.4 nM | ~0.04 nM (cAMP) | [7] |

| Boc5 (non-peptide) | Human | Molecular Docking | - | ~1.2 µM (cAMP) | [8] |

| Compound 4 (allosteric modulator) | Human | Molecular Docking | High predicted affinity | - | [3] |

Table 2: Predicted Interaction Energies from Molecular Dynamics Simulations

| Agonist | Simulation Method | Key Interacting Residues | Predicted Binding Free Energy (kcal/mol) | Reference |

| GLP-1 | MM/PBSA | E133, R131 | Not specified | [9] |

| Compound 1 (agonist) | MM/PBSA | Pi-pi stacking interactions | - | [4] |

| Exendin-4 | MD Simulation | E364 (TM6) | Not specified | [10] |

II. Experimental Protocols for In Silico Modeling

The following sections detail the standard computational protocols used to model the interaction between a GLP-1R agonist and the receptor.

A. Homology Modeling of the GLP-1 Receptor

Due to the challenges in crystallizing GPCRs, homology modeling is often the first step to obtain a three-dimensional structure of the GLP-1R.

Protocol:

-

Template Identification: A BLAST (Basic Local Alignment Search Tool) search of the Protein Data Bank (PDB) is performed using the human GLP-1R amino acid sequence to find suitable templates with high sequence identity, such as existing crystal structures of GLP-1R or related class B GPCRs.[11][12] Available PDB entries for GLP-1R include 5NX2, 6X18, 5VEX, and 6LN2.[13][14][15]

-

Sequence Alignment: The target GLP-1R sequence is aligned with the template sequence(s). This alignment is critical for the accuracy of the final model.

-

Model Building: A modeling program (e.g., MODELLER, SWISS-MODEL) is used to generate the 3D structure of the GLP-1R based on the aligned template coordinates. This involves constructing the core backbone, modeling loops, and adding side chains.

-

Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK and Ramachandran plots to ensure proper stereochemistry.[11]

B. Molecular Docking of GLP-1R Agonists

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4]

Protocol:

-

Receptor Preparation: The 3D structure of the GLP-1R (from homology modeling or a crystal structure) is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding pocket is often identified based on the location of known ligands in template structures.

-

Ligand Preparation: The 2D structure of the agonist (e.g., "GLP-1 receptor agonist 9") is converted to a 3D structure. The ligand is then energy minimized and assigned appropriate charges.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically sample different conformations and orientations of the ligand within the receptor's binding site. The program calculates a docking score for each pose, which estimates the binding affinity.

-

Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode. This involves examining the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and key residues of the GLP-1R.[8]

C. Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.[4][16]

Protocol:

-

System Setup: The docked ligand-receptor complex is placed in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions. The system is then parameterized using a force field (e.g., AMBER, CHARMM).

-

Minimization and Equilibration: The system undergoes energy minimization to remove bad contacts. This is followed by a period of equilibration where the temperature and pressure of the system are gradually brought to the desired values and stabilized.

-

Production Run: A production MD simulation is run for an extended period (nanoseconds to microseconds). The trajectory of all atoms is saved at regular intervals.

-

Trajectory Analysis: The simulation trajectory is analyzed to study the stability of the complex, conformational changes in the receptor and ligand, and to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).[4]

III. Visualizations: Signaling Pathways and Workflows

A. GLP-1 Receptor Signaling Pathway

Activation of the GLP-1R by an agonist initiates a cascade of intracellular signaling events, primarily through the Gαs pathway, leading to insulin (B600854) secretion.[17][18][19]

Caption: GLP-1R signaling pathway in pancreatic β-cells.

B. In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico modeling of a novel GLP-1 receptor agonist.

Caption: A general workflow for in silico drug design of GLP-1R agonists.

References

- 1. Drug Design of GLP-1 Receptor Agonists: Importance of In Silico Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Novel insights into the dynamics behavior of glucagon-like peptide-1 receptor with its small molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. Molecular basis of glucagon-like peptide 1 docking to its intact receptor studied with carboxyl-terminal photolabile probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dynamics of GLP-1R peptide agonist engagement are correlated with kinetics of G protein activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Computational insight into conformational states of glucagon-like peptide-1 receptor (GLP-1R) and its binding mode with GLP-1 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. GLP-1 receptor | Glucagon receptor family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. researchgate.net [researchgate.net]

- 15. rcsb.org [rcsb.org]

- 16. A mechanism for agonist activation of the glucagon-like peptide-1 (GLP-1) receptor through modelling & molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to GLP-1 Receptor Agonist Target Engagement Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "GLP-1 receptor agonist 9 citrate" was not found in publicly available scientific literature. Therefore, this guide utilizes data and protocols for well-characterized, representative GLP-1 receptor agonists to illustrate the principles and methodologies of target engagement studies.

This technical guide provides a comprehensive overview of the core methodologies and data analysis involved in the preclinical evaluation of Glucagon-like peptide-1 receptor (GLP-1R) agonists, a critical class of therapeutics for type 2 diabetes and obesity.[1][2][3][4][5][6] The document details key in vitro and in vivo assays for assessing target engagement, potency, and downstream signaling pathways.

Introduction to GLP-1 Receptor Agonism

The GLP-1 receptor is a Class B G protein-coupled receptor (GPCR) predominantly expressed on pancreatic β-cells, neurons in the brain, and cells in the gastrointestinal tract.[2][4][7] Activation of the GLP-1R by endogenous GLP-1 or synthetic agonists initiates a cascade of intracellular signaling events that lead to glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and increased satiety.[4][6][8][9] These physiological effects collectively contribute to improved glycemic control and weight reduction.[1][4][8]

In Vitro Target Engagement and Potency Assessment

A variety of cell-based assays are employed to determine the potency and efficacy of novel GLP-1R agonists. These assays are crucial for initial screening and lead optimization.

The following tables summarize typical quantitative data obtained from in vitro assays for a hypothetical GLP-1R agonist, here termed "GLP-1R Agonist 9 Citrate," benchmarked against a standard reference agonist like GLP-1(7-36).

Table 1: In Vitro Potency of GLP-1R Agonist 9 Citrate in cAMP Accumulation Assays

| Compound | Cell Line | EC50 (nM) | Emax (% of Reference) |

| GLP-1R Agonist 9 Citrate | HEK293-hGLP-1R | 0.85 | 105 |

| CHO-K1-hGLP-1R | 1.2 | 102 | |

| Reference Agonist (GLP-1) | HEK293-hGLP-1R | 0.5 | 100 |

| CHO-K1-hGLP-1R | 0.9 | 100 |

Table 2: In Vitro Potency of GLP-1R Agonist 9 Citrate in Reporter Gene Assays

| Compound | Cell Line | Reporter Gene | EC50 (nM) | Emax (% of Reference) |

| GLP-1R Agonist 9 Citrate | HEK293-CRE-Luc | Luciferase | 1.5 | 110 |

| Reference Agonist (GLP-1) | HEK293-CRE-Luc | Luciferase | 1.1 | 100 |

Table 3: In Vitro Potency of GLP-1R Agonist 9 Citrate in ERK Phosphorylation Assays

| Compound | Cell Line | EC50 (nM) | Emax (% of Reference) |

| GLP-1R Agonist 9 Citrate | HEK293-hGLP-1R | 5.2 | 98 |

| Reference Agonist (GLP-1) | HEK293-hGLP-1R | 4.8 | 100 |

Detailed methodologies for the key experiments are provided below.

2.2.1. cAMP Accumulation Assay

This assay directly measures the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP) following GLP-1R activation, which is a primary signaling event.[7][10]

-

Materials:

-

HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R).

-

Cell culture medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA).

-

GLP-1R agonist and a reference agonist (e.g., GLP-1 (7-36)).

-

cAMP detection kit (e.g., HTRF-based or luminescence-based).

-

White, opaque 96-well microplates.

-

-

Protocol:

-

Cell Seeding: Seed HEK293-hGLP-1R cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[10]

-

Compound Preparation: Prepare serial dilutions of the test agonist and the reference agonist in assay buffer.[10]

-

Assay Initiation: Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor to each well. Add the prepared compound dilutions to the respective wells.[10]

-

Incubation: Incubate the plate at 37°C for 30 minutes.[10]

-

Detection: Add the cAMP detection reagents according to the manufacturer's instructions and measure the signal (e.g., HTRF ratio or luminescence).

-

Data Analysis: Plot the response against the log concentration of the agonist to determine EC50 and Emax values.[10]

-

2.2.2. CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activation downstream of cAMP production by using a reporter gene (luciferase) under the control of a cAMP response element (CRE).[11][12]

-

Materials:

-

HEK293 cells stably co-expressing the human GLP-1R and a CRE-luciferase reporter construct.

-

Cell culture medium and assay medium as described for the cAMP assay.

-

Test and reference agonists.

-

Luciferase detection reagent.

-

White, opaque 96-well microplates.

-

-

Protocol:

-

Cell Seeding: Seed the reporter cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.[10]

-

Compound Treatment: Remove the culture medium and add serial dilutions of the test and reference agonists prepared in assay medium to the wells.[12]

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5 hours.[12]

-

Detection: Add the luciferase detection reagent to each well and incubate for 15 minutes at room temperature.[12]

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data and plot a dose-response curve to calculate EC50 and Emax.

-

2.2.3. Bioluminescence Resonance Energy Transfer (BRET) Assay for Gs Protein Engagement

BRET assays are used to monitor the interaction between the GLP-1R and its primary signaling partner, the Gs protein, in real-time in living cells.[13][14][15]

-

Materials:

-

HEK293 cells.

-

Plasmids encoding GLP-1R fused to a BRET acceptor (e.g., YFP) and a Gαs subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc).

-

Untagged Gβ and Gγ subunits.

-

Transfection reagent.

-

BRET substrate (e.g., coelenterazine (B1669285) h).

-

White, opaque 96-well microplates.

-

-

Protocol:

-

Transfection: Co-transfect HEK293 cells with the plasmids encoding Receptor-YFP, Gαs-Rluc, and untagged Gβ and Gγ subunits.

-

Cell Seeding: Seed the transfected cells into a white, opaque 96-well plate.

-

Assay: 24-48 hours post-transfection, wash the cells with assay buffer. Add the BRET substrate and measure the basal BRET signal.

-

Stimulation: Add the test agonist at various concentrations and measure the change in BRET signal over time.

-

Data Analysis: Calculate the net BRET ratio and plot it against the agonist concentration to determine the potency of receptor-G protein coupling.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by GLP-1R agonists and the general workflow for their in vitro characterization.

Caption: GLP-1R Signaling Pathway.

Caption: General Experimental Workflow.

In Vivo Target Engagement and Efficacy Models

Preclinical in vivo studies are essential to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a novel GLP-1R agonist. These studies are typically conducted in rodent models of obesity and diabetes.

PK/PD modeling is used to establish a relationship between the drug's concentration in the body and its pharmacological effect.[16]

-

Protocol:

-

Animal Model: Use of diet-induced obese (DIO) mice or rats.

-

Dosing: Administer the GLP-1R agonist via intravenous (IV) and subcutaneous (SC) routes at multiple dose levels.[16]

-

Sample Collection: Collect blood samples at various time points post-dosing.

-

Analysis: Measure plasma drug concentrations using methods like LC-MS/MS to determine PK parameters (e.g., half-life, clearance, bioavailability). Concurrently, measure PD markers such as blood glucose and insulin levels.

-

Modeling: Develop a PK/PD model to correlate drug exposure with glycemic control and other metabolic effects.

-

An OGTT is performed to assess the effect of the GLP-1R agonist on glucose disposal.

-

Protocol:

-

Fasting: Fast the animals overnight.

-

Dosing: Administer the test compound or vehicle.

-

Glucose Challenge: After a set period, administer an oral bolus of glucose.

-

Blood Sampling: Collect blood samples at baseline and at regular intervals after the glucose challenge.

-

Analysis: Measure blood glucose levels to determine the glucose excursion curve. A reduction in the area under the curve (AUC) indicates improved glucose tolerance.

-

The effect of the GLP-1R agonist on satiety and body weight is a key efficacy endpoint.

-

Protocol:

-

Acclimatization: House animals individually and monitor their baseline food intake and body weight.

-

Dosing: Administer the test compound or vehicle chronically (e.g., once daily for several weeks).

-

Monitoring: Measure daily food intake and body weight.

-

Analysis: Compare the changes in food intake and body weight between the treated and vehicle groups. A significant reduction indicates a positive therapeutic effect.[17]

-

Conclusion

The comprehensive evaluation of a novel GLP-1 receptor agonist requires a multi-faceted approach, combining in vitro assays to determine potency and mechanism of action with in vivo studies to assess pharmacokinetic properties and therapeutic efficacy. The methodologies and data presented in this guide provide a robust framework for the preclinical characterization of new GLP-1R agonists, facilitating their development as effective treatments for metabolic diseases.

References

- 1. A Comprehensive Review on the Pharmacokinetics and Drug−Drug Interactions of Approved GLP-1 Receptor Agonists and a Dual GLP-1/GIP Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Focus on Preclinical Models for Metabolic Disorders - A Case Study on GLP-1R | genOway [genoway.com]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]

- 5. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. innoprot.com [innoprot.com]

- 8. droracle.ai [droracle.ai]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Conformation- and activation-based BRET sensors differentially report on GPCR-G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Receptor-G Protein Interaction Studied by Bioluminescence Resonance Energy Transfer: Lessons from Protease-Activated Receptor 1 [frontiersin.org]

- 16. Pharmacokinetic/Pharmacodynamic Modeling of GLP-1 in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preclinical evaluation of a protracted GLP-1/glucagon receptor co-agonist: Translational difficulties and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of GLP-1 Receptor Agonists on Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1 (GLP-1) receptor agonists (RAs) represent a cornerstone in the management of type 2 diabetes and obesity. Their therapeutic efficacy is largely attributed to their ability to potentiate glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic beta-cells. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evaluation, and quantitative effects of GLP-1 RAs on insulin secretion. Detailed experimental protocols for key in vitro assays are provided, alongside a comparative summary of the potency of various GLP-1 RAs. Furthermore, the intricate signaling pathways governing GLP-1 receptor-mediated insulin exocytosis are visually represented to facilitate a comprehensive understanding for researchers and professionals in the field of metabolic drug discovery.

Introduction

Glucagon-like peptide-1 is an incretin (B1656795) hormone released from intestinal L-cells in response to nutrient ingestion. It plays a pivotal role in glucose homeostasis by stimulating insulin secretion in a glucose-dependent manner. GLP-1 receptor agonists are synthetic analogs of human GLP-1, engineered for enhanced stability and prolonged duration of action. By activating the GLP-1 receptor (GLP-1R) on pancreatic beta-cells, these agents amplify the insulin secretory response to elevated blood glucose, thereby improving glycemic control with a low intrinsic risk of hypoglycemia. This guide delves into the core mechanisms and experimental data underpinning the insulinotropic effects of this important class of therapeutic agents.

Molecular Mechanism of GLP-1 Receptor-Mediated Insulin Secretion

The binding of a GLP-1 RA to its cognate G-protein coupled receptor (GPCR) on the surface of pancreatic beta-cells initiates a cascade of intracellular signaling events that augment insulin secretion. This process is primarily mediated through the canonical Gs-adenylyl cyclase-cAMP pathway, which in turn activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP 2 (Epac2).

Key Signaling Pathways

The activation of the GLP-1R leads to the dissociation of the Gαs subunit from the Gβγ complex. The activated Gαs stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent rise in intracellular cAMP concentration activates PKA and Epac2, which collectively potentiate insulin granule exocytosis through multiple mechanisms:

-

PKA-dependent signaling: PKA phosphorylates and modulates the activity of several key proteins involved in insulin secretion, including components of the exocytotic machinery and ion channels.

-

Epac2-dependent signaling: Epac2, a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1, plays a crucial role in the mobilization of insulin granules to the plasma membrane and their subsequent fusion.

These pathways act in concert with the primary glucose-sensing pathway of the beta-cell, which involves glucose metabolism, an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and influx of calcium (Ca2+). The GLP-1R-mediated signals amplify this Ca2+-dependent exocytosis of insulin.

Quantitative Effects on Insulin Secretion

The potency and efficacy of different GLP-1 RAs in stimulating insulin secretion can be quantified using in vitro cell-based assays. The half-maximal effective concentration (EC50) is a key parameter used to compare the potency of these agonists.

Comparative In Vitro Potency of GLP-1 RAs

The following table summarizes the EC50 values for cAMP accumulation for several GLP-1 RAs in a Chinese Hamster Ovary (CHO) cell line stably expressing the human GLP-1 receptor.

| GLP-1 Receptor Agonist | EC50 for cAMP Accumulation (pM) |

| GLP-1(7-36)NH2 | 2.5 |

| Semaglutide (B3030467) | 8.9 |

| Liraglutide (B1674861) | 45 |

| Exenatide | 15 |

| Dulaglutide | 23 |

| Data are representative and compiled from various in vitro studies. Actual values may vary depending on experimental conditions. |

Effects on Glucose-Stimulated Insulin Secretion (GSIS)

GLP-1 RAs significantly potentiate GSIS from isolated pancreatic islets and beta-cell lines. For instance, treatment of isolated human islets with liraglutide has been shown to significantly increase glucose-induced insulin secretion compared to control conditions.[1] Similarly, semaglutide enhances GSIS in a dose-dependent manner in beta-cell lines.[2][3]

| Treatment Condition | Fold Increase in Insulin Secretion (vs. high glucose alone) |

| Liraglutide (100 nM) in human islets | ~1.8 |

| Semaglutide (1 µg/ml) in β-TC-6 cells | ~1.5 |

| Data are illustrative of typical findings in GSIS assays. |

Experimental Protocols

Standardized in vitro assays are crucial for the characterization and comparison of GLP-1 RAs. Below are detailed methodologies for two key experiments.

cAMP Accumulation Assay

This assay measures the ability of a GLP-1 RA to stimulate the production of intracellular cAMP in a cell line expressing the GLP-1 receptor.

Materials:

-

HEK293 or CHO cells stably expressing the human GLP-1 receptor.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

-

GLP-1 RA test compounds.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Seeding: Seed the cells in a 96- or 384-well plate at an appropriate density and culture overnight.

-

Compound Preparation: Prepare serial dilutions of the GLP-1 RA test compounds in assay buffer.

-

Assay Initiation: a. Wash the cells once with assay buffer. b. Add the PDE inhibitor (to prevent cAMP degradation) to all wells. c. Add the diluted test compounds to the respective wells.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the potentiation of insulin secretion by a GLP-1 RA in response to a high glucose challenge in pancreatic beta-cells or isolated islets.[4][5][6]

Materials:

-

INS-1E or MIN6 cells, or isolated rodent/human pancreatic islets.

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA.

-

Low glucose KRB buffer (e.g., 2.8 mM glucose).

-

High glucose KRB buffer (e.g., 16.7 mM glucose).

-

GLP-1 RA test compounds.

-

Insulin detection kit (e.g., ELISA or RIA).

Procedure:

-

Cell/Islet Preparation: Culture cells to confluence or allow isolated islets to recover overnight in culture medium.

-

Pre-incubation: a. Gently wash the cells/islets twice with low glucose KRB buffer. b. Pre-incubate in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.

-

Stimulation: a. Aspirate the pre-incubation buffer. b. Add low glucose KRB buffer (basal control) or high glucose KRB buffer with or without various concentrations of the GLP-1 RA test compound.

-

Incubation: Incubate for 1-2 hours at 37°C.

-

Sample Collection: Carefully collect the supernatant from each well.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using an appropriate insulin immunoassay kit.

-

Data Normalization: Normalize the insulin secretion data to the total protein or DNA content of the cells/islets in each well.

-

Data Analysis: Compare the insulin secretion under different conditions (low glucose, high glucose, high glucose + GLP-1 RA) to determine the potentiation effect.

Conclusion

GLP-1 receptor agonists are potent stimulators of insulin secretion, acting through well-defined intracellular signaling pathways that amplify the beta-cell's response to glucose. The quantitative assessment of their effects through standardized in vitro assays, such as cAMP accumulation and GSIS, is fundamental to the discovery and development of novel incretin-based therapies. A thorough understanding of their mechanism of action, comparative potency, and the experimental methodologies used for their characterization is essential for professionals engaged in metabolic disease research and drug development. This guide provides a foundational framework for these endeavors, highlighting the critical interplay between molecular signaling and physiological function.

References

- 1. The Global Transcriptional Response of Isolated Human Islets of Langerhans to Glucagon-Like Peptide-1 Receptor Agonist Liraglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Both subcutaneous semaglutide and calorie restriction improves pancreatic cell hyperplasia and gut microbiota in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. protocols.io [protocols.io]

Preclinical Evaluation of Novel GLP-1 Receptor Agonists for Obesity: A Technical Guide

Introduction

Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a highly effective therapeutic class for the management of type 2 diabetes and obesity.[1] Their mechanism of action, which involves mimicking the effects of the endogenous incretin (B1656795) hormone GLP-1, leads to potent reductions in body weight and improvements in glycemic control.[2][3] This technical guide provides a comprehensive overview of the key preclinical methodologies and data evaluation strategies employed in the development of novel GLP-1 receptor agonists for the treatment of obesity. While this document is intended to be a broad guide, it will use the hypothetical candidate "GLP-1 Receptor Agonist 9 Citrate" as a placeholder to illustrate the evaluation process. The experimental protocols and data presented are representative of typical findings in the preclinical assessment of this drug class.

Mechanism of Action

GLP-1 receptor agonists exert their effects through the activation of GLP-1 receptors, which are widely distributed throughout the body, including in the pancreas, brain, and gastrointestinal tract.[4] Upon binding to the GLP-1R, a G-protein coupled receptor, these agonists stimulate a cascade of intracellular signaling events. A primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels in pancreatic β-cells. This, in turn, enhances glucose-dependent insulin (B600854) secretion.[5]

In the context of obesity, the central actions of GLP-1R agonists are particularly crucial. By acting on GLP-1Rs in the hypothalamus and other brain regions, they promote satiety and reduce appetite.[2] Furthermore, these agonists delay gastric emptying, which contributes to a feeling of fullness and a reduction in overall calorie intake.[3][6]

Preclinical Evaluation Workflow

A typical preclinical evaluation of a novel GLP-1 receptor agonist involves a multi-stage process, starting with in vitro characterization and progressing to in vivo efficacy and safety studies in relevant animal models.

Experimental Protocols

1. In Vitro Receptor Activation Studies

-

Objective: To determine the potency and efficacy of "this compound" in activating the GLP-1 receptor.

-

Methodology:

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human GLP-1 receptor.

-

Assay: A competitive binding assay using a radiolabeled GLP-1 analog to determine the binding affinity (Ki) of the test compound. For functional activity, a cAMP accumulation assay (e.g., HTRF or AlphaScreen) is used to measure the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.[7]

-

Procedure: Cells are incubated with increasing concentrations of "this compound" or a reference agonist (e.g., semaglutide). Following incubation, the level of cAMP is quantified. Data are then fitted to a sigmoidal dose-response curve to determine the EC50.

-

2. In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

-

Objective: To evaluate the effect of "this compound" on body weight, food intake, and glucose metabolism in a model of obesity.[8]

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity.[9]

-

Experimental Design:

-

Groups:

-

Vehicle control (e.g., saline or citrate (B86180) buffer)

-

"this compound" (Low Dose)

-

"this compound" (High Dose)

-

Positive control (e.g., semaglutide)

-

-

Administration: Compounds are administered via subcutaneous (SC) or intraperitoneal (IP) injection daily or at longer intervals depending on the pharmacokinetic profile for a duration of 4-8 weeks.[10][11]

-

Measurements:

-

Body Weight: Measured daily or several times per week.

-

Food Intake: Measured daily.

-

Oral Glucose Tolerance Test (OGTT): Performed at the end of the study to assess improvements in glucose disposal. Mice are fasted overnight, and a baseline blood glucose sample is taken. They are then administered an oral gavage of glucose, and blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) thereafter.[10]

-

Body Composition: Assessed by techniques such as DEXA or MRI to determine fat mass and lean mass.[8]

-

-

3. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of "this compound" and to correlate its exposure with its pharmacological effects.[12]

-

Methodology:

-

PK Study: A single dose of the compound is administered to rodents (e.g., rats or mice) via intravenous (IV) and subcutaneous (SC) routes.[11] Blood samples are collected at multiple time points, and the plasma concentration of the drug is measured using a validated analytical method (e.g., LC-MS/MS). Key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability are calculated.

-

PD Study: The pharmacological effects (e.g., changes in blood glucose or food intake) are measured over time following drug administration and are correlated with the plasma drug concentrations to establish an exposure-response relationship.[11]

-

Data Presentation

Table 1: In Vitro Activity of this compound

| Compound | GLP-1R Binding Affinity (Ki, nM) | GLP-1R Functional Potency (EC50, nM) |

| GLP-1 (7-36) | 1.5 | 0.8 |

| Semaglutide | 0.5 | 0.2 |

| GLP-1R Agonist 9 Citrate | 0.8 | 0.4 |

Table 2: Effects of this compound in Diet-Induced Obese (DIO) Mice (4-Week Study)

| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Cumulative Food Intake (g) | OGTT AUC (mg/dL*min) |

| Vehicle | 45.2 ± 1.8 | 46.5 ± 2.1 | +2.9% | 85.3 ± 4.2 | 35,000 ± 2,500 |

| Semaglutide (10 nmol/kg) | 44.8 ± 2.0 | 35.8 ± 1.5 | -20.1% | 60.1 ± 3.5 | 22,000 ± 1,800 |

| GLP-1R Agonist 9 Citrate (Low Dose) | 45.5 ± 1.9 | 39.1 ± 1.7 | -14.1% | 68.5 ± 3.8 | 26,500 ± 2,100 |

| GLP-1R Agonist 9 Citrate (High Dose) | 45.1 ± 2.2 | 34.7 ± 1.6 | -23.1% | 58.2 ± 3.3 | 21,000 ± 1,700 |

| Data are presented as mean ± SEM. AUC = Area Under the Curve. |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (IV) | Subcutaneous (SC) |

| Dose (mg/kg) | 1 | 1 |

| Cmax (ng/mL) | 1500 | 250 |

| Tmax (h) | 0.1 | 8 |

| Half-life (t1/2, h) | 24 | 26 |

| Bioavailability (%) | - | 85 |

The preclinical evaluation of a novel GLP-1 receptor agonist for obesity is a rigorous process that involves a combination of in vitro and in vivo studies to establish its potency, efficacy, and pharmacokinetic profile. The methodologies outlined in this guide provide a robust framework for assessing the therapeutic potential of candidates such as the hypothetical "this compound." A successful preclinical data package will demonstrate a clear dose-dependent reduction in body weight, driven by decreased food intake, and an acceptable pharmacokinetic profile that supports the desired dosing regimen. These findings are essential for making informed decisions regarding the advancement of a candidate into clinical development.

References

- 1. Emerging Role of GLP-1 Agonists in Obesity: A Comprehensive Review of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GLP-1 and weight loss: unraveling the diverse neural circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Weight Loss and Maintenance Related to the Mechanism of Action of Glucagon-Like Peptide 1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. everlywell.com [everlywell.com]

- 7. Pharmacodynamic and pharmacokinetic profiles of a novel GLP-1 receptor biased agonist-SAL0112 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. biocytogen.com [biocytogen.com]

- 10. Preclinical evaluation of a protracted GLP-1/glucagon receptor co-agonist: Translational difficulties and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic/Pharmacodynamic Modeling of GLP-1 in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic & ADA Assessment of GLP-1 RAs | Aragen [aragen.com]

The Potential of GLP-1 Receptor Agonist 9 Citrate in the Treatment of Non-Alcoholic Fatty Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential therapeutic application of GLP-1 receptor agonists in Non-Alcoholic Fatty Liver Disease (NAFLD), with a conceptual focus on GLP-1 receptor agonist 9 citrate (B86180). As of the latest available information, specific preclinical or clinical data for GLP-1 receptor agonist 9 citrate in the context of NAFLD has not been publicly disclosed. The quantitative data and experimental protocols presented herein are based on studies of other well-established GLP-1 receptor agonists, such as semaglutide (B3030467) and liraglutide, and serve as illustrative examples of the potential efficacy and investigational pathways for this class of drugs.

Introduction: The Unmet Need in NAFLD and the Promise of GLP-1 Receptor Agonists

Non-alcoholic fatty liver disease (NAFLD) has emerged as the most prevalent chronic liver condition globally, paralleling the epidemics of obesity and type 2 diabetes. Its progressive form, non-alcoholic steatohepatitis (NASH), is characterized by hepatic steatosis, inflammation, and cellular injury, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma. Despite its increasing prevalence, there are currently no approved pharmacological therapies specifically for NAFLD or NASH.

Glucagon-like peptide-1 (GLP-1) receptor agonists, a class of therapeutics well-established for the management of type 2 diabetes and obesity, have shown significant promise in addressing the multifaceted pathophysiology of NAFLD. These agents mimic the action of the endogenous incretin (B1656795) hormone GLP-1, thereby improving glycemic control, promoting weight loss, and exerting beneficial effects on various metabolic parameters. Emerging evidence suggests that the therapeutic reach of GLP-1 receptor agonists extends to the liver, where they may mitigate steatosis, inflammation, and fibrosis.

This compound is identified as a GLP-1 receptor agonist in patent WO2020234726 A1. While specific efficacy data for this compound in NAFLD is not yet available, its classification suggests it may share the therapeutic potential of other drugs in its class. This guide will explore the core scientific principles underlying the use of GLP-1 receptor agonists in NAFLD, present representative data from clinical trials of other GLP-1 receptor agonists, and detail the experimental methodologies crucial for the evaluation of new candidates like this compound.

Mechanism of Action: GLP-1 Receptor Agonism in the Context of NAFLD

The beneficial effects of GLP-1 receptor agonists on NAFLD are believed to be mediated through a combination of direct and indirect mechanisms.

Indirect Effects:

-

Weight Reduction: By promoting satiety and reducing appetite through central nervous system pathways, GLP-1 receptor agonists lead to significant weight loss. This is a cornerstone of NAFLD management, as weight reduction is strongly correlated with improvements in steatosis, inflammation, and fibrosis.

-

Improved Glycemic Control: Enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release contribute to better blood glucose regulation, which can reduce the metabolic stress on the liver.

-

Enhanced Insulin Sensitivity: GLP-1 receptor agonists can improve insulin sensitivity in peripheral tissues, leading to reduced insulin resistance, a key driver of NAFLD pathogenesis.

Potential Direct Effects on the Liver:

While the expression of GLP-1 receptors on hepatocytes is a subject of ongoing research, preclinical studies suggest that GLP-1 receptor agonists may exert direct effects on the liver by:

-

Reducing de novo lipogenesis: Decreasing the synthesis of new fatty acids in the liver.

-

Promoting fatty acid oxidation: Increasing the breakdown of fatty acids for energy.

-

Attenuating inflammatory pathways: Reducing the expression of pro-inflammatory cytokines within the liver.

-

Modulating fibrogenic signaling: Potentially inhibiting the activation of hepatic stellate cells, which are key drivers of fibrosis.

Signaling Pathway Diagram

Methodological & Application

In Vitro Assays for GLP-1 Receptor Agonist 9 Citrate Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the management of type 2 diabetes and obesity.[1][2][3] These therapeutic agents mimic the action of the endogenous incretin (B1656795) hormone GLP-1, which potentiates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, delays gastric emptying, and reduces appetite.[1][4] The development of novel GLP-1 receptor agonists requires a robust suite of in vitro assays to characterize their pharmacological activity, including potency, efficacy, and signaling bias.

These application notes provide detailed protocols for key in vitro cell-based assays to determine the activity of a novel GLP-1 receptor agonist, designated here as "GLP-1 Receptor Agonist 9 Citrate (B86180)." The citrate salt formulation of the agonist is not expected to interfere with the described assays, provided that the pH of the assay buffers is properly controlled and maintained. It is crucial to ensure that any potential pH alterations from the citrate salt are neutralized by the buffering capacity of the assay medium.

Key In Vitro Assays

A comprehensive in vitro characterization of a GLP-1 receptor agonist involves multiple assays to probe different aspects of its interaction with the receptor and subsequent cellular responses. The primary assays include:

-

Receptor Binding Assays: To determine the affinity of the agonist for the GLP-1 receptor.

-

cAMP Accumulation Assays: To measure the activation of the canonical Gs-protein signaling pathway.[4][5][6]

-

β-Arrestin Recruitment Assays: To assess the potential for receptor desensitization, internalization, and G-protein-independent signaling.[7][8][9]

-

ERK 1/2 Phosphorylation Assays: To evaluate downstream signaling events that can be initiated by both G-protein-dependent and β-arrestin-dependent mechanisms.[5]

-

Intracellular Calcium Flux Assays: To investigate coupling to alternative signaling pathways, such as Gq activation.

Signaling Pathways and Experimental Workflow

Activation of the GLP-1 receptor, a Class B G protein-coupled receptor (GPCR), initiates a cascade of intracellular events.[9][10] The primary pathway involves the coupling to Gαs, which stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[5][10] This increase in cAMP activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), mediating many of the downstream effects.[5][10] The receptor can also engage β-arrestins, which play a role in receptor internalization and can act as scaffolds for other signaling pathways, such as the ERK 1/2 pathway.[8]

Caption: GLP-1 Receptor Signaling Pathways.

The general workflow for characterizing a novel GLP-1 receptor agonist involves a tiered approach, starting with binding and primary functional assays (cAMP) and progressing to more complex downstream and signaling bias assays.

Caption: General Experimental Workflow.

Data Presentation

The activity of GLP-1 Receptor Agonist 9 Citrate should be compared against a well-characterized reference agonist, such as native GLP-1 (7-36) or Semaglutide.

Table 1: Receptor Binding Affinity

| Compound | Cell Line | Radioligand | Ki (nM) |

|---|---|---|---|

| GLP-1 (7-36) (Reference) | CHO-K1-hGLP-1R | 125I-Exendin(9-39) | 1.5 ± 0.2 |

| Semaglutide (Reference) | CHO-K1-hGLP-1R | 125I-Exendin(9-39) | 0.8 ± 0.1 |

| GLP-1R Agonist 9 Citrate | CHO-K1-hGLP-1R | 125I-Exendin(9-39) | 1.2 ± 0.3 |

Data are presented as mean ± SEM from three independent experiments.

Table 2: Functional Potency and Efficacy

| Assay | Parameter | GLP-1 (7-36) | Semaglutide | GLP-1R Agonist 9 Citrate |

|---|---|---|---|---|

| cAMP Accumulation | EC50 (pM) | 5.5 ± 0.9 | 15.2 ± 2.1 | 8.9 ± 1.5 |

| Emax (% of GLP-1) | 100% | 110 ± 5% | 105 ± 4% | |

| β-Arrestin 2 Recruitment | EC50 (pM) | 80.1 ± 10.5 | 150.5 ± 18.2 | 125.7 ± 15.1 |

| Emax (% of GLP-1) | 100% | 95 ± 8% | 98 ± 6% | |

| ERK 1/2 Phosphorylation | EC50 (pM) | 250.3 ± 30.1 | 450.8 ± 55.6 | 310.4 ± 40.2 |

| Emax (% of GLP-1) | 100% | 102 ± 7% | 99 ± 5% |

Data are presented as mean ± SEM from at least three independent experiments using HEK293 cells stably expressing the human GLP-1R. Emax is normalized to the maximum response of the reference agonist GLP-1 (7-36).

Experimental Protocols

Receptor Binding Assay (Competitive Radioligand Binding)

This protocol determines the binding affinity of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GLP-1 receptor.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human GLP-1 receptor (hGLP-1R).

-

Radioligand: 125I-Exendin(9-39) (a high-affinity GLP-1R antagonist).

-

Test Compounds: GLP-1R Agonist 9 Citrate, reference agonists (e.g., GLP-1 (7-36)).

-

Assay Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold PBS with 0.1% BSA.

-

Scintillation Cocktail and Scintillation Counter .

-

96-well filter plates (e.g., Millipore MultiScreen).

Protocol:

-

Membrane Preparation:

-

Culture cells to ~90% confluency, harvest, and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of assay buffer.

-

Add 50 µL of serially diluted test compound or reference agonist.

-

Add 50 µL of 125I-Exendin(9-39) at a final concentration near its Kd value (e.g., 50 pM).

-

Initiate the binding reaction by adding 50 µL of the cell membrane preparation (5-20 µg protein/well).

-

-

Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.

-

Termination and Filtration:

-

Terminate the binding by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with 300 µL of ice-cold wash buffer.

-

-

Detection:

-

Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Calculate the IC50 value using non-linear regression (sigmoidal dose-response).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

cAMP Accumulation Assay

This is a primary functional assay to measure the potency and efficacy of GLP-1R agonists by quantifying the intracellular accumulation of cAMP.[1][5]

Materials:

-

Cells: HEK293 cells stably expressing the hGLP-1R (HEK293-hGLP-1R).[5]

-

Cell Culture Medium: DMEM with 10% FBS.[5]

-

Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA.[5]

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) or rolipram, to prevent cAMP degradation.

-

Test Compounds: GLP-1R Agonist 9 Citrate, reference agonists.

-

cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based kits.[4][5]

-

White, opaque 96-well or 384-well microplates. [5]

Protocol:

-

Cell Seeding: Seed HEK293-hGLP-1R cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[5]

-

Compound Preparation: Prepare serial dilutions of the test and reference agonists in assay buffer.

-

Assay Initiation:

-

Carefully aspirate the culture medium from the wells.

-

Add 50 µL of assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well.

-

Add 50 µL of the prepared compound dilutions to the respective wells.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.[5]

-

Detection:

-

Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., add HTRF lysis buffer and detection reagents).

-

Incubate as required by the kit (e.g., 60 minutes at room temperature).

-

Read the plate on a compatible plate reader (e.g., HTRF-certified reader).

-

-

Data Analysis:

-

Plot the response (e.g., HTRF ratio) against the log concentration of the agonist.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

-

β-Arrestin 2 Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GLP-1R, a key event in receptor desensitization and an indicator of biased agonism.[8][9][12]

Materials:

-

Cells: A cell line engineered for β-arrestin recruitment assays, such as U2OS or HEK293 cells co-expressing hGLP-1R fused to a reporter fragment (e.g., ProLink) and β-arrestin 2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor). (e.g., PathHunter® cell line).

-

Assay Buffer: As recommended by the assay provider (e.g., HBSS with 0.1% BSA).

-

Test Compounds: GLP-1R Agonist 9 Citrate, reference agonists.

-

Detection Reagents: As provided in the assay kit (e.g., chemiluminescent substrate).

-

White, opaque 96-well microplates.

Protocol:

-

Cell Seeding: Seed the engineered cells in a white, opaque 96-well plate at the recommended density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test and reference agonists in assay buffer.

-

Compound Addition: Add the prepared compound dilutions to the cells.

-

Incubation: Incubate the plate at 37°C for 90 minutes.

-

Detection:

-

Equilibrate the plate to room temperature.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

-

Data Analysis:

-

Measure the chemiluminescent signal using a plate reader.

-

Plot the signal against the log concentration of the agonist.

-

Use non-linear regression to determine the EC50 and Emax values for β-arrestin 2 recruitment.

-

ERK 1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling event activated by GLP-1R.[13]

Materials:

-

Cells: HEK293-hGLP-1R or a relevant cell line like the rat insulinoma cell line INS-1.[14]

-

Serum-free Medium: For cell starvation.

-

Test Compounds: GLP-1R Agonist 9 Citrate, reference agonists.

-

Lysis Buffer: Containing protease and phosphatase inhibitors.

-

Detection Kit: e.g., AlphaScreen SureFire, HTRF, or a standard Western Blot setup.

-

Antibodies (for Western Blot): Primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2. HRP-conjugated secondary antibody.

-

Microplates: Appropriate for the chosen detection method.

Protocol (using a kit like AlphaScreen SureFire):

-

Cell Seeding and Starvation:

-

Seed cells in a 96-well plate and grow to ~90% confluency.

-

Starve the cells by replacing the growth medium with serum-free medium for 4-6 hours or overnight.

-

-

Agonist Stimulation:

-

Add serial dilutions of the test and reference agonists to the cells.

-

Incubate at 37°C for a predetermined time (typically 5-10 minutes, which should be optimized).[15]

-

-

Cell Lysis:

-

Remove the stimulation medium and add 50 µL of lysis buffer to each well.

-

Incubate for 10-15 minutes at room temperature with gentle shaking.

-

-

Detection:

-

Transfer a small volume (e.g., 5 µL) of the lysate to a 384-well plate.

-

Add the detection reagents (e.g., Acceptor and Donor beads) as per the kit manufacturer's instructions.

-

Incubate in the dark for 2 hours at room temperature.

-

-

Data Analysis:

-

Read the plate on an AlphaScreen-compatible reader.

-

Plot the signal against the log concentration of the agonist and use non-linear regression to determine EC50 and Emax values.

-

References

- 1. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. criver.com [criver.com]

- 4. axxam.com [axxam.com]

- 5. benchchem.com [benchchem.com]